molecular formula C23H25N3O4 B2401855 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921533-34-8

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2401855
CAS No.: 921533-34-8
M. Wt: 407.47
InChI Key: PWSFZMOHOAFQTE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

1. Impurity Analysis in Pharmaceuticals

4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified in the context of impurity analysis in pharmaceuticals. Kancherla et al. (2018) detected unknown impurities in Repaglinide, an anti-diabetic drug, using liquid chromatography and mass spectrometry. This study highlights the role of such benzamide derivatives in understanding the purity and stability of pharmaceutical compounds (Kancherla et al., 2018).

2. Cardiac Electrophysiological Activity

The compound's structural relatives have been studied for their cardiac electrophysiological activity. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and found some of them to exhibit significant potency in vitro, suggesting potential for the development of selective class III agents for cardiac applications (Morgan et al., 1990).

3. Antiproliferative and Differentiation-Inducing Activities

Compounds structurally related to this compound have been studied for their potential antiproliferative activities and ability to induce cell differentiation. In the research by 郭瓊文 (2006), derivatives of a related compound were found effective in differentiating and potentiating the induction of differentiation in cancer cells (郭瓊文, 2006).

4. Neuroleptic Activity

The benzamide scaffold, similar to the one , has been explored for neuroleptic activities. Iwanami et al. (1981) found that certain benzamides had inhibitory effects on apomorphine-induced behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981).

5. Antimicrobial Activity

A related study by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share a similar structural framework, revealed antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

6. Anticancer and Apoptotic Activities

Compounds bearing resemblance to this compound have been synthesized and evaluated for anticancer and apoptotic activities. Raffa et al. (2019) synthesized novel benzamides and found that some induced the intrinsic apoptotic pathway, highlighting their potential in cancer research (Raffa et al., 2019).

7. Structural and Electronic Properties

The structural and electronic properties of related benzamides have been studied for potential applications in various fields. Demir et al. (2015) analyzed a novel benzamide using X-ray diffraction and density functional theory, which could have implications in material science and drug design (Demir et al., 2015).

8. Dopamine Receptor Ligands

Benzamide derivatives have been investigated for their affinity towards dopamine receptors. Leopoldo et al. (2002) reported on the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, suggesting their potential as selective dopamine D(3) receptor ligands (Leopoldo et al., 2002).

Properties

IUPAC Name

4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-29-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-23(28)18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSFZMOHOAFQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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